molecular formula C13H10O4 B14015778 (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate CAS No. 81758-54-5

(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate

Katalognummer: B14015778
CAS-Nummer: 81758-54-5
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: MQXZSRNYAQPRAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate is a chemical compound with a unique structure that includes a cyclobutene ring substituted with phenyl and acetate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted cyclobutenedione with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl benzoate: Similar structure but with a benzoate group instead of acetate.

    (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl propionate: Similar structure but with a propionate group.

Uniqueness

(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its acetate group makes it more reactive in certain substitution reactions compared to its benzoate and propionate analogs.

Eigenschaften

CAS-Nummer

81758-54-5

Molekularformel

C13H10O4

Molekulargewicht

230.22 g/mol

IUPAC-Name

(3,4-dioxo-2-phenylcyclobuten-1-yl)methyl acetate

InChI

InChI=1S/C13H10O4/c1-8(14)17-7-10-11(13(16)12(10)15)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI-Schlüssel

MQXZSRNYAQPRAH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1=C(C(=O)C1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.